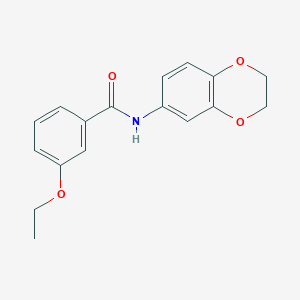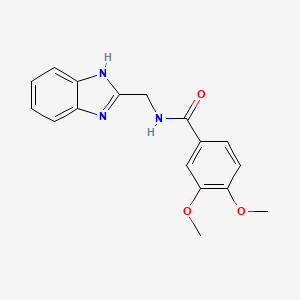
3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pyrazole derivatives are a class of compounds with notable interest in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The compound , involving a pyrazole ring and a benzoxepin moiety, falls into this category and is likely to exhibit unique chemical and physical properties due to its structural components.
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods, including the reaction of hydrazines with diketones or aldehydes. A study by Naveen et al. (2018) demonstrates the synthesis of a novel pyrazole derivative through the reaction of specific precursors, providing insights into possible synthetic routes that might apply to the target compound (Naveen et al., 2018).
Molecular Structure Analysis
The crystal structure and molecular geometry of pyrazole derivatives can be determined using X-ray crystallography and spectroscopic methods. For instance, the crystallography study by Hao et al. (2010) on a pyrazole propanamide hydrate provides valuable information on the molecular conformation, hydrogen bonding, and intermolecular interactions that could be relevant for understanding the structure of the target compound (Hao et al., 2010).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, leveraging their reactive sites for modifications and functionalizations. The compound's chemical reactivity can be influenced by the presence of substituents on the pyrazole ring and the nature of the benzoxepin moiety. Studies like those by Kendre et al. (2015) on the synthesis and evaluation of pyrazole derivatives for antimicrobial and anti-inflammatory activities provide a basis for understanding the chemical properties and reactivity patterns of such compounds (Kendre et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and stability, are crucial for their application in various fields. These properties can be assessed through experimental measurements and computational predictions, offering insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are essential for understanding the compound's applications and interactions. Studies on related compounds, such as those by Sivakumar et al. (2020) on a novel pyrazole derivative's spectroscopic assembly and antimicrobial potential, provide valuable information on the chemical behavior of pyrazole derivatives (Sivakumar et al., 2020).
Eigenschaften
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-15-11-20-21(12-15)7-5-17(22)19-10-13-6-8-23-16-4-2-1-3-14(16)9-13/h1-4,11-13H,5-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGWKGKBSNKORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5633657.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5633670.png)
![methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5633676.png)
![N-[(5-methylpyrazin-2-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5633686.png)

![methyl (11-cyano-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-3-yl)acetate](/img/structure/B5633698.png)
![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5633705.png)
![2-methoxy-N-{4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5633708.png)


![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methylacetamide](/img/structure/B5633730.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-pyrrolidinyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5633746.png)

![6-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-N-isopropylpyrimidin-4-amine](/img/structure/B5633757.png)